molecular formula C9H17N3O5 B14771426 ((s)-2,5-Diaminopentanoyl)-l-aspartic acid

((s)-2,5-Diaminopentanoyl)-l-aspartic acid

Cat. No.: B14771426
M. Wt: 247.25 g/mol
InChI Key: KCOLRAYANGZVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((s)-2,5-Diaminopentanoyl)-l-aspartic acid is a non-proteinogenic amino acid primarily involved in the urea cycle, where it helps remove excess nitrogen from the body. This compound is also known for its nephroprotective properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid typically involves the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further modified to produce the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: ((s)-2,5-Diaminopentanoyl)-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid involves its role in the urea cycle, where it helps convert ammonia into urea for excretion. This process is crucial for maintaining nitrogen balance in the body. The compound interacts with various enzymes and molecular targets involved in the urea cycle, including arginase and ornithine transcarbamylase .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ((s)-2,5-Diaminopentanoyl)-l-aspartic acid include other non-proteinogenic amino acids such as l-ornithine and l-citrulline . These compounds also play roles in the urea cycle and have similar chemical properties.

Uniqueness: What sets this compound apart from these similar compounds is its specific nephroprotective properties and its unique role in certain biochemical pathways. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2,5-diaminopentanoylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOLRAYANGZVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.